DBR2 Substrate Affinity: Artemisinic Aldehyde Km Is 34- to 42-Fold Lower Than Alternative Substrates
Artemisinic aldehyde is the preferred physiological substrate for the branch-point reductase DBR2 (EC 1.3.1.92), with an apparent Km of 0.019 mM at 30°C, pH 7.5. In direct comparison, DBR2 exhibits a Km of 0.65 mM for (+)-carvone and 0.79 mM for 2-cyclohexen-1-one under identical assay conditions, corresponding to 34-fold and 42-fold lower affinity, respectively [1][2]. This kinetic discrimination confirms that DBR2 is not a generic enoate reductase but is selectively tuned for artemisinic aldehyde, consistent with its role as the gatekeeper of metabolic flux toward artemisinin rather than the competing arteannuin B branch [2]. The cofactor preference data show Km values of 0.095 mM for NADPH and 0.77 mM for NADH, indicating an 8-fold preference for NADPH as the hydride donor [1].
| Evidence Dimension | Enzyme-substrate affinity (Km) for DBR2 |
|---|---|
| Target Compound Data | Km = 0.019 mM (artemisinic aldehyde) |
| Comparator Or Baseline | Km = 0.65 mM ((+)-carvone); Km = 0.79 mM (2-cyclohexen-1-one); Km = 0.095 mM (NADPH cofactor); Km = 0.77 mM (NADH cofactor) |
| Quantified Difference | 34-fold higher affinity vs. (+)-carvone; 42-fold higher affinity vs. 2-cyclohexen-1-one; 8-fold higher cofactor affinity for NADPH over NADH |
| Conditions | Recombinant DBR2 enzyme; 30°C, pH 7.5 (50 mM buffer); substrate concentrations 6–250 μM (AAA), 20–5000 μM ((+)-carvone), 80–10000 μM (2-cyclohexen-1-one); cofactor 1 mM NADPH; GC/MS quantification |
Why This Matters
The 34–42-fold lower Km for artemisinic aldehyde compared to alternative enoate substrates means that in any assay system where DBR2 activity is monitored, AAA is the only substrate yielding kinetically competent turnover; procurement of AAA as a reference standard is therefore essential for accurate DBR2 enzymatic assays.
- [1] BRENDA Enzyme Database. EC 1.3.1.92 – artemisinic aldehyde Δ11(13)-reductase. KM Values: artemisinic aldehyde 0.019 mM, (+)-carvone 0.65 mM, 2-cyclohexen-1-one 0.79 mM, NADPH 0.095 mM, NADH 0.77 mM (reference 717776). View Source
- [2] Zhang Y, Teoh KH, Reed DW, Maes L, Goossens A, Olson DJ, Ross AR, Covello PS. The molecular cloning of artemisinic aldehyde Δ11(13) reductase and its role in glandular trichome-dependent biosynthesis of artemisinin in Artemisia annua. J Biol Chem. 2008;283(31):21501-21508. View Source
